2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene
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Overview
Description
2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene is an organic compound that belongs to the fluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two 4-hexylphenyl groups attached to the 9th carbon of the fluorene core. This compound is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-hexylphenyl)-9H-fluorene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination at the 2 and 7 positions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through reactions such as the Suzuki coupling or Negishi coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki Coupling: This reaction involves the use of a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate in a solvent like toluene or ethanol.
Negishi Coupling: This reaction uses a palladium or nickel catalyst, an organozinc reagent, and a solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, in Suzuki coupling, the bromine atoms can be replaced with various aryl or alkyl groups, leading to the formation of diverse fluorene derivatives.
Scientific Research Applications
2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene has several scientific research applications, including:
Organic Electronics: It is used in the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Materials Science: The compound is used to create materials with specific electronic and optical properties, making it valuable for developing advanced electronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene in its applications is primarily related to its ability to participate in π-conjugation and electron transport. The bromine atoms and hexylphenyl groups influence the electronic properties of the fluorene core, allowing it to interact with other molecules and materials in electronic devices. The molecular targets and pathways involved are specific to the type of device and the intended application.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dibromo-9,9-dioctylfluorene
- 2,7-Dibromo-9,9-diphenylfluorene
- 2,7-Dibromo-9,9-bis(4-methylphenyl)fluorene
Uniqueness
2,7-Dibromo-9,9-bis(4-hexylphenyl)-9H-fluorene is unique due to the presence of hexylphenyl groups, which provide enhanced solubility and processability compared to other similar compounds. This makes it particularly suitable for applications in solution-processed electronic devices.
Properties
Molecular Formula |
C37H40Br2 |
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Molecular Weight |
644.5 g/mol |
IUPAC Name |
2,7-dibromo-9,9-bis(4-hexylphenyl)fluorene |
InChI |
InChI=1S/C37H40Br2/c1-3-5-7-9-11-27-13-17-29(18-14-27)37(30-19-15-28(16-20-30)12-10-8-6-4-2)35-25-31(38)21-23-33(35)34-24-22-32(39)26-36(34)37/h13-26H,3-12H2,1-2H3 |
InChI Key |
VEVPFFNTCVXORC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)CCCCCC |
Origin of Product |
United States |
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